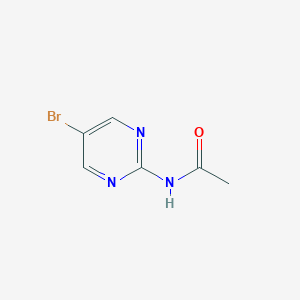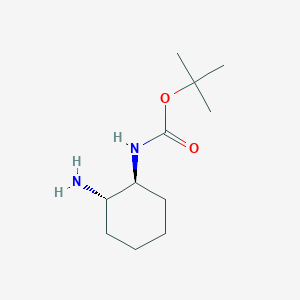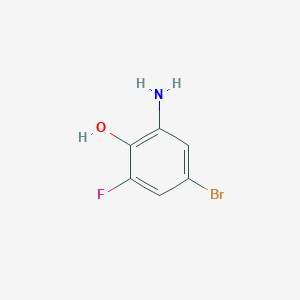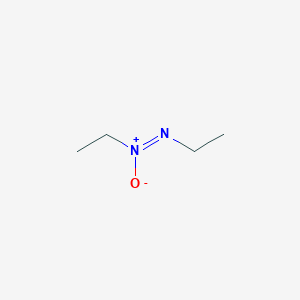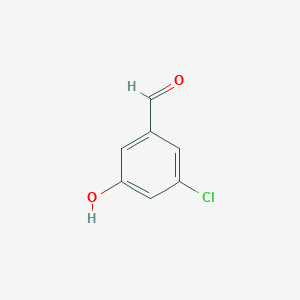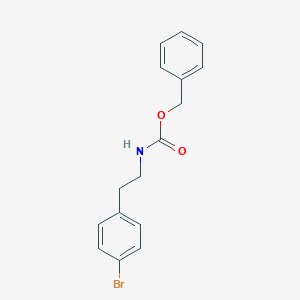
Benzyl 4-bromophenethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-bromophenethylcarbamate is a chemical compound with the molecular formula C16H16BrNO2 . Its molecular weight is 334.21 g/mol . The IUPAC name for this compound is benzyl N-[2-(4-bromophenyl)ethyl]carbamate .
Synthesis Analysis
The synthesis of Benzyl 4-bromophenethylcarbamate can be achieved through various methods. One method involves the reaction of 2-(4-bromophenyl)ethanamine with benzyl chloroformate in the presence of sodium bicarbonate in water . Another method involves the reaction of 4-bromophenylethyl amine with benzyl chloroformate in dichloromethane at -30 to 23°C .Molecular Structure Analysis
The InChI code for Benzyl 4-bromophenethylcarbamate is1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) . The canonical SMILES structure is C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br . Physical And Chemical Properties Analysis
Benzyl 4-bromophenethylcarbamate has several computed properties. It has a molecular weight of 334.21 g/mol, an XLogP3-AA of 4.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 6, an exact mass of 333.03644 g/mol, a monoisotopic mass of 333.03644 g/mol, and a topological polar surface area of 38.3 Ų .Aplicaciones Científicas De Investigación
- Application : Benzyl 4-bromophenethylcarbamate is a chemical compound with the molecular formula C16H16BrNO2 . It is used as a reagent in organic synthesis .
I also found a related compound, BrCCl3, which is used in the photochemical benzylic bromination in continuous flow . This process is compatible with electron-rich aromatic substrates and has been used to develop a p-methoxybenzyl bromide generator for PMB protection .
Safety And Hazards
Benzyl 4-bromophenethylcarbamate is labeled with the signal word “Warning” and has the hazard statement H302 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing), and P302 (if on skin, wash with plenty of soap and water) .
Propiedades
IUPAC Name |
benzyl N-[2-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUKEHNGQSSRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromophenethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

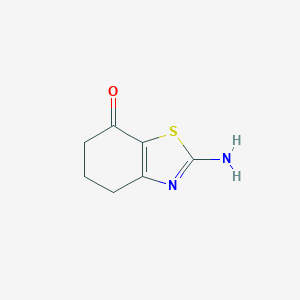
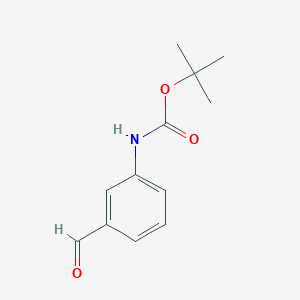
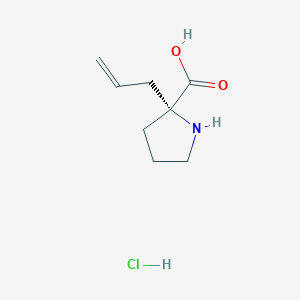
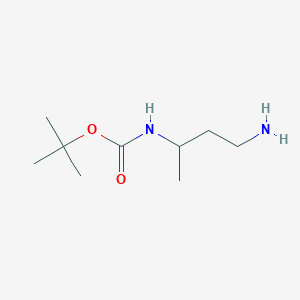
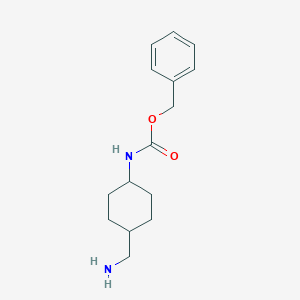
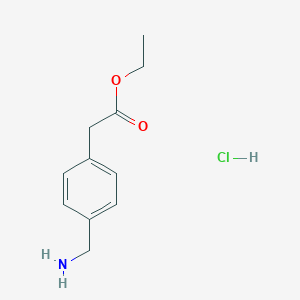
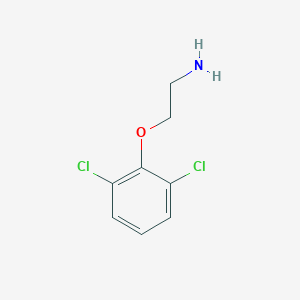
![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
